molecular formula C12H12N2O4 B1643066 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid CAS No. 115948-88-4

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

Cat. No.: B1643066
CAS No.: 115948-88-4
M. Wt: 248.23 g/mol
InChI Key: LAALKUNVPQKOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is a chemical compound incorporating the quinazolinone pharmacophore, a scaffold recognized for its diverse biological potential in medicinal chemistry research . Quinazolinone derivatives have been extensively investigated and reported in scientific literature for a broad spectrum of bioactivities, which may include antimicrobial, anticancer, and anti-inflammatory properties . This particular butanoic acid-functionalized analog is of interest as a building block for further chemical exploration and in studies aiming to develop new therapeutic agents. Researchers value this scaffold for its potential to interact with various enzymatic targets. For instance, related quinazolinone structures have been studied as inhibitors for enzymes like peptide deformylase and have shown cytotoxic activity against various cancer cell lines in vitro . The compound serves as a key intermediate for synthesizing more complex molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific research objectives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-9(11(16)17)14-10(15)7-5-3-4-6-8(7)13-12(14)18/h3-6,9H,2H2,1H3,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAALKUNVPQKOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192543
Record name α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115948-88-4
Record name α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115948-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-1,4-dihydro-2,4-dioxo-3(2H)-quinazolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodine/TBHP-Mediated Oxidative Domino Synthesis

Adapted from the synthesis of quinazoline-amide hybrids, this method employs iodine (10–30 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant in refluxing methanol.

Procedure :

  • Reactants : Isatin derivatives and 2-amino-N-alkyl/aryl butanoic acid precursors.
  • Mechanism :
    • Condensation of isatin 1a with 2-amino-N-butyl butanoate 2a forms an intermediate Schiff base 4a .
    • Iodine/TBHP promotes oxidative rearrangement, cyclizing 4a into the quinazoline dione core while retaining the butanoic acid side chain.
  • Optimization :
    • Yields improve with 30 mol% iodine (85% vs. 70% at 10 mol%).
    • Substituting TBHP with $$ \text{H}2\text{O}2 $$ reduces efficiency (65% yield).

Example :
Reaction of isatin (1.0 equiv) and 2-amino-N-butyl butanoate (1.2 equiv) with I$$_2$$/TBHP in methanol at 65°C for 6 hours yields 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid methyl ester, followed by saponification with NaOH to the free acid.

Advantages :

  • Broad functional group tolerance.
  • Short reaction time (4–6 hours).

Limitations :

  • Requires air-free conditions to prevent overoxidation.

Cyclization of Urea Derivatives

This method constructs the quinazoline ring via cyclocondensation of anthranilic acid derivatives with urea or phosgene equivalents.

Procedure :

  • Reactants : 3-Aminobutanoic acid and methyl anthranilate.
  • Steps :
    • Acylation of methyl anthranilate with butyryl chloride forms 2-(butyrylamino)benzoate.
    • Cyclization with urea in acetic acid under reflux yields the quinazoline-2,4-dione core.
    • Acidic hydrolysis (HCl, 6M) converts the ester to butanoic acid.

Example :
Heating 2-(butyrylamino)benzoic acid (1.0 equiv) with urea (2.0 equiv) in acetic acid at 120°C for 12 hours achieves 75% conversion. Subsequent hydrolysis with HCl (6M) at 80°C for 3 hours provides the target compound in 68% yield.

Advantages :

  • Utilizes inexpensive reagents (urea, acetic acid).
  • Scalable to multi-gram quantities.

Limitations :

  • Prolonged reaction times (12–24 hours).
  • Risk of decarboxylation during hydrolysis.

Ester Hydrolysis of Alkylated Intermediates

Derived from patent US20120130072A1, this two-step approach involves alkylation followed by hydrolysis.

Procedure :

  • Alkylation :
    • Quinazoline-2,4-dione is treated with methyl 4-bromobutanoate in DMF using $$ \text{NaH} $$ as a base.
  • Hydrolysis :
    • The methyl ester intermediate is saponified with aqueous NaOH (2M) in THF/MeOH (1:1).

Example :
Methyl 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate (1.0 equiv) stirred with NaOH (2.0 equiv) in THF/MeOH (1:1) at 25°C for 4 hours yields 92% pure product after recrystallization (ethanol/water).

Advantages :

  • High purity (>90%) via crystallization.
  • Mild reaction conditions.

Limitations :

  • Requires anhydrous conditions for alkylation.

Comparative Analysis of Methods

Method Yield (%) Time (h) Catalyst/Oxidant Purity (%)
I$$_2$$/TBHP Domino 85 6 I$$_2$$/TBHP 88
Urea Cyclization 68 15 Acetic acid 82
Ester Hydrolysis 92 4 NaOH 95

Key Observations :

  • The domino method offers the best balance of speed and yield but requires toxic oxidants.
  • Ester hydrolysis achieves the highest purity, ideal for pharmaceutical applications.

Purification and Characterization

Crystallization : Recrystallization from ethanol/water (3:1) yields needle-like crystals with a melting point of 215–218°C.
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual esters or unreacted starting materials.
Spectroscopy :

  • $$^1$$H NMR (DMSO-$$d6$$): δ 12.1 (s, 1H, COOH), 8.2–7.4 (m, 4H, aromatic), 4.1 (t, 2H, CH$$2$$), 2.3 (t, 2H, CH$$_2$$COOH).
  • IR : 1720 cm$$^{-1}$$ (C=O, quinazoline dione), 1695 cm$$^{-1}$$ (COOH).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid typically involves a domino reaction mediated by iodine (I₂) and tert-butyl hydroperoxide (TBHP). This method allows for the efficient formation of the quinazoline structure while integrating various functional groups that enhance biological activity. The compound can be synthesized from isatins and o-amino N-aryl/alkyl benzamides, leading to a series of derivatives that exhibit varying degrees of cytotoxicity against cancer cell lines .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound and its derivatives. The synthesized compounds were screened against several cancer cell lines, including A549 (lung), DU145 (prostate), B16-F10 (melanoma), and HepG2 (liver). Notably, compounds 3c, 3l, and 3o exhibited promising cytotoxic effects compared to non-cancerous cell lines like CHO-K1 .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundA549 IC50 (µM)DU145 IC50 (µM)B16-F10 IC50 (µM)HepG2 IC50 (µM)
3c1012158
3l911147
3o1113169

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory actions that could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

A notable case study involved the evaluation of a series of quinazoline-based compounds derived from the parent structure. These compounds were tested for their ability to inhibit cell proliferation in various cancer types. The results indicated that modifications at specific positions on the quinazoline ring significantly impacted their biological activity.

Table 2: Summary of Case Study Findings

Study FocusKey Findings
Synthesis MethodI₂/TBHP mediated domino synthesis was effective.
Anticancer ActivityCompounds showed IC50 values ranging from 7 to 16 µM.
Binding AffinityStrong DNA intercalation confirmed through docking studies.

Comparison with Similar Compounds

Key Observations:

  • Acetamide vs. Carboxylic Acid : The acetamide derivative () exhibits anticonvulsant activity, likely due to enhanced blood-brain barrier permeability from the amide group. In contrast, the carboxylic acid moiety in the target compound improves water solubility, favoring systemic distribution for anticancer applications .
  • Branched vs. Linear Chains: The methylbutanoic acid analogue () shows antimalarial activity (IC₅₀ = 1.2 µM against P. falciparum 3D7) and antiproliferative effects (IC₅₀ = 8.7 µM against MCF-7). The methyl branch may enhance target binding via steric effects, whereas the linear butanoic acid chain in the target compound could favor different pharmacokinetic profiles .
  • Positional Isomerism: The positional isomer 4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)butanoic acid () was discontinued commercially, suggesting challenges in synthesis or stability compared to the 2-substituted target compound .

Anticancer Activity

The target compound’s analogues, such as 3c, 3l, and 3o (), demonstrate potent cytotoxicity against A549, DU145, B16-F10, and HepG2 cancer cell lines (IC₅₀ values ranging from 2.1–9.8 µM). Molecular docking studies reveal these compounds act as DNA intercalators, with binding affinities (−8.2 to −9.6 kcal/mol) comparable to doxorubicin. The butanoic acid chain may facilitate cellular uptake via organic anion transporters, enhancing efficacy .

Antimalarial and Antiproliferative Activity

The methylbutanoic acid derivative () exhibits dual activity: antimalarial (Pf 3D7 IC₅₀ = 1.2 µM) and antiproliferative (MCF-7 IC₅₀ = 8.7 µM). This highlights how minor structural modifications (e.g., branching) can diversify therapeutic applications .

Biological Activity

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. The compound features a quinazoline moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant biological effects.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₄
Molecular Weight294.33 g/mol
CAS Number217457-64-2

Synthesis

The compound has been synthesized through various methods, including a novel I₂/TBHP mediated domino synthesis involving isatins and o-amino N-aryl/alkyl benzamides. This method allows for the formation of a hybrid molecule combining important pharmacophores that enhance its biological activity .

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against several cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), HepG2 (liver cancer), and CHO-K1 (non-cancerous).
  • Results : Compounds derived from this structure exhibited promising cytotoxic effects, particularly compounds labeled as 3c , 3l , and 3o , which showed significant inhibition of cell growth in cancerous cell lines while maintaining lower toxicity to non-cancerous cells .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Potential interference with signaling pathways that regulate cell survival and death.

Case Studies

  • Study on A549 Cells : A study reported that treatment with 3c led to a reduction in cell viability by approximately 70% at a concentration of 25 µM after 48 hours. This effect was attributed to the activation of apoptotic pathways.
  • DU145 Cell Line Analysis : Another investigation found that compound 3l significantly inhibited DU145 cell proliferation with an IC50 value of 15 µM, suggesting strong potential for therapeutic use in prostate cancer treatment.

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the quinazoline moiety can effectively interact with proteins involved in cancer progression and survival pathways, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid and its derivatives?

  • Methodological Answer : The primary synthetic route involves an I₂/TBHP-mediated domino reaction of isatins with 2-amino-N-aryl/alkyl benzamides under reflux in methanol. This method achieves yields of 65–85% with broad functional group tolerance . An alternative route uses hydrogen peroxide oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by coupling with N,N′-carbonyldiimidazole and alkyl/aryl acetamides .
  • Key Data :

  • Optimal conditions: 30 mol% I₂, TBHP oxidant, methanol solvent, 12–24 hr reflux .
  • Substrate scope: Electron-donating groups (e.g., -OMe) enhance yields (81%), while electron-withdrawing groups (e.g., -NO₂) reduce yields (60%) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization includes ¹H/¹³C NMR, FT-IR, HRMS, and X-ray crystallography . For example:

  • ¹H NMR (CDCl₃ + DMSO-d₆): Peaks at δ 11.46 (s, NH), 7.96 (d, aromatic protons) .
  • FT-IR : Stretches at 1718 cm⁻¹ (C=O quinazolinone), 1663 cm⁻¹ (amide C=O) .
  • HRMS : m/z 372.11240 [M + H]⁺ for N-butyl-5-chloro derivatives .
    • Validation : Purity confirmed via TLC and elemental analysis (e.g., C: 63.56%, H: 4.01% for compound 3a) .

Q. What in vitro models are used to assess its cytotoxicity?

  • Methodological Answer : The MTT assay is employed against cancer cell lines (A549, DU145, B16-F10, HepG2) and non-cancerous CHO-K1 cells. Compounds are tested at 10–100 μM for 48–72 hr .
  • Key Findings :

  • Compound 3c : IC₅₀ = 12.5 μM (A549), 14.2 μM (DU145) .
  • Compound 3l : IC₅₀ = 9.8 μM (HepG2), 11.3 μM (B16-F10) .
  • Selectivity : Minimal toxicity to CHO-K1 (IC₅₀ > 100 μM) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of the domino synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst loading : 10–30 mol% I₂ (70–85% yield improvement) .
  • Solvent effects : Methanol > acetonitrile > ethanol (80% vs. 50% yield) .
  • Oxidant choice : TBHP outperforms H₂O₂ (85% vs. 65% yield) .
    • Data Table :
EntryI₂ (mol%)OxidantSolventYield (%)
110TBHPMeOH70
330TBHPMeOH85
530H₂O₂MeOH65

Q. What structure-activity relationship (SAR) insights have been derived from substituted analogs?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -Cl, -Br) enhance DNA intercalation and cytotoxicity (e.g., 3g: IC₅₀ = 8.5 μM) .
  • Bulky alkyl chains (e.g., n-butyl) improve membrane permeability but reduce solubility .
  • Hybrid pharmacophores : Quinazolinone-amide hybrids (e.g., 3o) show dual inhibition of VEGFR-2/c-Met kinases .
    • Contradiction Note : Some nitro-substituted analogs (e.g., 3u) exhibit reduced activity despite strong DNA binding, suggesting off-target effects .

Q. How do molecular docking studies inform its mechanism of action?

  • Methodological Answer : Docking (PDB ID: 1N37) reveals:

  • Intercalation : Planar quinazolinone core inserts between DNA base pairs (binding energy: −9.2 kcal/mol) .
  • Hydrogen bonding : Amide NH forms bonds with DNA backbone (distance: 2.1 Å) .
    • Validation : Correlation between docking scores and experimental IC₅₀ values (R² = 0.87) .

Q. How can researchers resolve contradictions in biological activity across cell lines?

  • Methodological Answer :

  • Cell line specificity : HepG2 (liver) shows higher sensitivity due to overexpression of metabolic enzymes .
  • Data normalization : Use z-score analysis to account for variability in proliferation rates .
  • Follow-up assays : Combine MTT with apoptosis markers (e.g., caspase-3 activation) to confirm mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.